(4R)-4-Hydroxydecanedioic acid
Description
Properties
CAS No. |
667430-57-1 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(4R)-4-hydroxydecanedioic acid |
InChI |
InChI=1S/C10H18O5/c11-8(6-7-10(14)15)4-2-1-3-5-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15)/t8-/m1/s1 |
InChI Key |
MHSRCUQGLZTKCR-MRVPVSSYSA-N |
Isomeric SMILES |
C(CC[C@H](CCC(=O)O)O)CCC(=O)O |
Canonical SMILES |
C(CCC(CCC(=O)O)O)CCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of 4r 4 Hydroxydecanedioic Acid
Chemoenzymatic Synthesis Strategies for Chiral Hydroxydecanedioic Acids
Chemoenzymatic synthesis combines the strengths of chemical and enzymatic processes to create efficient and selective reaction pathways. dss.go.thmdpi.com This approach is particularly valuable for producing chiral molecules like (4R)-4-hydroxydecanedioic acid, where enzymes can provide unparalleled stereoselectivity that is often difficult to achieve with traditional chemical methods alone. mdpi.comresearchgate.net These strategies often involve using enzymes to create a key chiral intermediate, which is then further modified through chemical reactions. dss.go.th
The core of enantioselective synthesis is the use of a chiral catalyst or agent to influence the stereochemical outcome of a reaction, yielding one enantiomer in excess over the other. vub.be For the synthesis of chiral hydroxy acids, organocatalysis using chiral Brønsted acids has emerged as a powerful tool. vub.be
Chiral Brønsted Acid Catalysis: Modern organocatalysts, such as confined imidodiphosphorimidates (IDPis) and BINOL-based chiral phosphoric acids (CPAs), can catalyze heterocyclization reactions with high enantioselectivity. vub.be These highly acidic catalysts can activate non-activated alkenes for intramolecular reactions, a key step in building complex chiral molecules. vub.be The design of these catalysts is crucial; a confined catalytic pocket can restrict the substrate's orientation, forcing the reaction to proceed through a specific pathway to yield the desired enantiomer. vub.be For instance, while (Z)-alkenes might fit perfectly into a catalyst's chiral pocket to produce a highly enantioenriched product, the corresponding (E)-alkene might not fit, resulting in a racemic mixture. vub.be
Metal-Based Catalysis: Asymmetric hydrogenation using metal catalysts, such as those based on Iridium, provides another robust method for establishing chirality. rsc.org By selecting the appropriate chiral ligand for the metal, it is possible to hydrogenate a prochiral substrate to produce a specific enantiomer. A notable advancement in this area is the development of catalyst systems that can selectively produce either the (R) or (S) enantiomer simply by changing the solvent, without needing additives. rsc.org
Table 1: Examples of Enantioselective Catalysis Strategies
| Catalyst Type | Example Catalyst | Application | Key Feature |
| Organocatalyst | Chiral Phosphoric Acids (CPAs) | Enantioselective iodocycloetherification of alkenols | Creation of chiral tetrahydrofurans as building blocks. vub.be |
| Organocatalyst | Imidodiphosphorimidate (IDPi) | Intramolecular hydroamination of alkenes | High atom economy for producing chiral pyrrolidines. vub.be |
| Metal Catalyst | Iridium-based complex | Asymmetric hydrogenation of quinoxalines | Solvent-controlled switching between (R) and (S) enantiomers. rsc.org |
Biocatalytic Approaches (e.g., Hydrolases, Oxidoreductases)
Biocatalysis utilizes isolated enzymes or whole-cell systems to perform chemical transformations. mdpi.com The high selectivity (enantio-, regio-, and chemo-selectivity) of enzymes makes them ideal for the synthesis of complex, high-value chiral chemicals under mild and environmentally friendly conditions. mdpi.com
Hydrolases: The α/β hydrolase superfamily is a diverse group of enzymes, including lipases and esterases, widely used in industrial biocatalysis. mdpi.com Lipases are particularly versatile and can be used for the synthesis of hydroxy acid derivatives. For example, immobilized lipases from Candida antarctica (often known as Novozym 435) and Thermomyces lanuginosus can catalyze the copolymerization of hydroxy-fatty acids with other monomers to create bio-based polyesters. nih.gov These enzymes can also be used in highly specific esterification or acidolysis reactions to produce structured lipids where a specific fatty acid is located at a defined position on the glycerol (B35011) backbone. dss.go.th
Oxidoreductases: This class of enzymes catalyzes oxidation-reduction reactions. Engineered P450 monooxygenases, for instance, can be used for the selective hydroxylation of fatty acids at specific positions along the carbon chain. nih.gov The resulting hydroxy fatty acid can then be converted into other valuable compounds, such as macrocyclic lactones used as fragrances, through subsequent chemical or enzymatic steps. nih.gov Other oxidoreductases, like glucose dehydrogenase, are often used in tandem with other enzymes for cofactor regeneration (e.g., NADPH), which is essential for the economic feasibility of these processes. core.ac.uk
Table 2: Biocatalytic Enzymes and Their Applications
| Enzyme Class | Specific Enzyme Example | Reaction Type | Application in Chiral Synthesis |
| Hydrolases | Candida antarctica Lipase B | Esterification, Acidolysis | Synthesis of structured triacylglycerols and polyesters. dss.go.thnih.gov |
| Hydrolases | Nitrilase | Hydrolysis of nitriles | Production of high-value carboxylic acids from nitrile precursors. nih.gov |
| Oxidoreductases | P450 Monooxygenase | Hydroxylation | Selective hydroxylation of fatty acids to create chiral hydroxy acids. nih.gov |
| Oxidoreductases | Levodione Reductase | Reduction | Asymmetric reduction of keto compounds to chiral alcohols. core.ac.uk |
Total Synthesis of this compound and Analogues
Total synthesis refers to the complete chemical synthesis of a complex molecule from simple, commercially available precursors. This approach provides ultimate control over the molecular architecture, allowing for the creation of specific stereoisomers and analogues for further study.
Achieving the correct stereochemistry at the C4 position is the most critical challenge in synthesizing this compound. Several strategies are employed to control stereochemistry during a synthesis.
One powerful method is starting with a molecule that already possesses the desired chirality, known as a chiral pool precursor. For example, the inexpensive amino acid trans-4-hydroxy-L-proline has been used as a starting material for the stereocontentive synthesis of (-)-kainic acid, a complex natural product. nih.gov This approach leverages the inherent chirality of the starting material to direct the stereochemistry of subsequent reactions.
Another key strategy involves diastereoselective reactions, where a chiral auxiliary attached to the substrate directs the approach of a reagent from a less hindered face. Key reactions in stereocontrolled synthesis include the Horner-Wadsworth-Emmons condensation and Stille cross-coupling for forming carbon-carbon bonds with defined geometry. exlibrisgroup.com Furthermore, intramolecular reactions like iodolactonization can proceed with high stereocontrol, simultaneously forming a ring and setting multiple stereocenters. rsc.org
The choice of starting materials (precursors) is fundamental to the efficiency of a total synthesis. A well-chosen precursor can significantly shorten the synthetic route. (R)-α-aminoadipic acid, which is readily available as a byproduct of the enzymatic cleavage of cephalosporin (B10832234) C in the pharmaceutical industry, serves as an excellent chiral pool building block for the synthesis of various D-amino acids and other complex chiral molecules. nih.gov
Microbial Production and Biotransformation Pathways
An alternative to chemical synthesis is the use of microorganisms to produce valuable chemicals through fermentation or biotransformation. ontosight.ai This approach is often more sustainable and can directly yield enantiomerically pure products.
Many bacteria, such as Pseudomonas putida and Ralstonia eutropha, can accumulate intracellular granules of polyesters known as polyhydroxyalkanoates (PHAs) as a carbon and energy reserve. ethz.chgoogle.com These PHAs are polymers of (R)-hydroxycarboxylic acids. A method has been developed to produce optically active (R)-hydroxycarboxylic acids by inducing the auto-degradation of these accumulated PHAs. google.comvulcanchem.com
The process involves cultivating the microorganisms under conditions that promote PHA accumulation. Subsequently, the cells are placed in a degradation solution (such as a buffer at a specific pH and temperature), which triggers the intracellular depolymerases to hydrolyze the PHA polymer back into its constituent (R)-hydroxycarboxylic acid monomers. google.com The specific monomers produced depend on the bacterial strain and the carbon source provided during cultivation. google.com This method can yield a wide range of optically active (R)-hydroxycarboxylic acids, which can then be separated and purified. google.com The underlying biochemical pathway involves the diversion of intermediates from fatty acid metabolism into the PHA synthesis cycle. hmdb.ca
Polyhydroxyalkanoate Degradation for (R)-Hydroxycarboxylic Acid Monomers
A prominent method for producing optically active (R)-hydroxycarboxylic acids involves the degradation of polyhydroxyalkanoates (PHAs). google.comvulcanchem.com PHAs are biodegradable polyesters synthesized and stored by various microorganisms as carbon and energy reserves. ethz.ch When these microorganisms are placed in a suitable degradation solution, such as water or a buffer solution at an appropriate pH, they can auto-degrade the accumulated PHAs, releasing their constituent (R)-hydroxycarboxylic acid monomers. google.com
This in vivo depolymerization process is an effective technique for generating enantiomerically pure (R)-(-)-hydroxycarboxylic acids. frontiersin.org The conditions for this auto-degradation, including pH, temperature, and reaction time, can be optimized for specific microorganisms and desired hydroxycarboxylic acids. For instance, with Pseudomonas oleovorans or Pseudomonas aeruginosa, a pH range of 2-12 and a temperature of 30-40°C for at least 10 hours are suitable for producing (R)-(-)-hydroxycarboxylic acid monomers with carbon chain lengths from C6 to C14. google.com Following degradation, the resulting mixture of (R)-hydroxycarboxylic acids can be separated and purified using techniques like liquid chromatography (LC) or high-performance liquid chromatography (HPLC). google.com
Metabolic Engineering for Enhanced Production
Metabolic engineering offers a powerful approach to enhance the production of dicarboxylic acids, including this compound, in microbial cell factories. bohrium.comnih.gov By modifying the central carbon metabolism and related biosynthetic pathways, it is possible to increase the yield and productivity of the desired acid. plos.org
Key strategies in metabolic engineering for this purpose include:
Pathway Optimization: Overexpressing key enzymes in the fatty acid biosynthesis pathway can lead to a significant increase in total fatty acid production. plos.org
Precursor and Cofactor Availability: Increasing the intracellular pools of precursors like acetyl-CoA and cofactors such as NADPH is crucial. This can be achieved by deleting competing pathways or overexpressing relevant genes in pathways like the pentose (B10789219) phosphate (B84403) pathway. plos.orgnih.gov
Elimination of Byproducts: Deleting genes responsible for the formation of unwanted byproducts, such as acetic acid, can redirect carbon flux towards the desired dicarboxylic acid and improve cell growth. nih.gov
Host Strain Engineering: Selecting and engineering non-conventional microbial hosts with inherent advantages for producing specific carboxylic acids is an emerging strategy. bohrium.com
For example, in Escherichia coli, deleting genes involved in aerobic respiration and mixed-acid fermentation has been shown to increase total fatty acid production. plos.org Further enhancements can be achieved by combining these central metabolism modifications with the overexpression of fatty acid biosynthesis enzymes. plos.org
Screening and Isolation of Producing Microorganisms
The initial step in biotechnological production often involves the screening and isolation of microorganisms capable of producing the target compound. ijcmas.com Samples from diverse habitats, such as soil, decaying organic matter, and marine environments, are collected to ensure a wide variety of potential producers. ijcmas.comscielo.org.mx
The screening process typically involves:
Isolation: Serial dilution and plating on selective agar (B569324) media are used to isolate individual microbial colonies. ijcmas.comscielo.org.mx
Primary Screening: Isolated strains are then tested for their ability to produce organic acids. This can be done using indicator media that change color in the presence of acids. ijcmas.combiotech-asia.org
Secondary Screening and Identification: Promising strains are further cultivated in liquid media, and the production of the specific target acid is confirmed and quantified using analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). biotech-asia.org
High-Throughput Screening: For large-scale screening, rapid throughput assays, often performed in microplates, can be developed. These assays utilize colorimetric reactions to quickly identify productive strains. nih.govnih.gov
For instance, a 96-well microplate assay using sodium nitrite (B80452) as a chromogenic reagent has been successfully used to screen for fungi capable of hydroxylating a precursor to produce a specific hydroxy-acid. nih.gov
Derivatization Strategies for Structural and Mechanistic Studies
Chemical derivatization of this compound is essential for its analytical characterization and for synthesizing analogues for structural and mechanistic studies.
Esterification for Analytical Characterization (e.g., Dimethyl Ester)
Esterification is a common derivatization technique used to convert carboxylic acids into their corresponding esters. iajpr.com This is particularly important for gas chromatography (GC) analysis, as it reduces the polarity of the acid, making it more volatile and less prone to adsorption issues. sigmaaldrich.com The formation of methyl esters, such as the dimethyl ester of this compound, provides stable samples for quantitative GC analysis. sigmaaldrich.com
The esterification reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of a catalyst. iajpr.comresearchgate.net Common catalysts include mineral acids like sulfuric acid or reagents like boron trichloride (B1173362) and chlorotrimethylsilane. researchgate.netunirioja.es The choice of alcohol determines the resulting ester; for example, methanol (B129727) is used to produce methyl esters. sigmaaldrich.com
A general procedure for esterification might involve heating the carboxylic acid with the alcohol and catalyst, followed by extraction of the resulting ester into a nonpolar solvent. sigmaaldrich.comunirioja.es
Formation of Amides, Lactones, and Other Functionalized Analogues
The carboxylic acid groups of this compound can be converted into other functional groups, such as amides and lactones, to create a variety of functionalized analogues.
Amide Formation: Amides are typically formed by reacting a carboxylic acid with an amine. libretexts.org While direct reaction is possible, it is often slow. libretexts.org The reaction is more commonly carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride, which then readily reacts with the amine. escholarship.org Alternatively, heating the ammonium (B1175870) salt of the carboxylic acid can lead to dehydration and amide formation. libretexts.org The synthesis of monoamides of dicarboxylic acids can be achieved through various selective methods. researchgate.net
Lactone Formation: The presence of a hydroxyl group in this compound allows for the potential formation of an intramolecular ester, known as a lactone. This cyclization reaction can provide valuable structural analogues for further studies.
These derivatization strategies are crucial for exploring the structure-activity relationships of this compound and its potential applications.
Biosynthesis and Metabolic Pathways Involving Hydroxydecanedioic Acids
Endogenous Formation Pathways in Biological Systems
The endogenous synthesis of (4R)-4-Hydroxydecanedioic acid is not fully elucidated but is believed to occur through modifications of fatty acid metabolic pathways. The primary route to dicarboxylic acids is through omega-oxidation, and the introduction of a hydroxyl group can occur at different stages.
Hydroxydecanedioic acids are considered minor products of fatty acid metabolism. Their formation is often associated with conditions where the primary beta-oxidation pathway is overwhelmed or impaired, leading to the upregulation of alternative routes like omega-oxidation. nih.gov These molecules can be seen as intermediates in the catabolism of longer-chain fatty acids or as byproducts of lipid peroxidation. nih.gov The presence of hydroxylated dicarboxylic acids can be indicative of significant metabolic flux through these alternative pathways.
The likely precursors for this compound are C10 fatty acids or their derivatives. The formation can be envisioned through a few potential routes:
Omega-oxidation of 4-hydroxydecanoic acid: Decanoic acid can first be hydroxylated at the C4 position by a cytochrome P450 enzyme. The resulting 4-hydroxydecanoic acid can then undergo omega-oxidation at the terminal methyl group to form this compound.
Hydroxylation of decanedioic acid: Decanedioic acid, formed from the omega-oxidation of decanoic acid, could be subsequently hydroxylated at the C4 position. microbenotes.com
Catabolism of longer-chain hydroxy fatty acids: For instance, the degradation of ricinoleic acid (12-hydroxyoleic acid) in microorganisms is known to produce 4-hydroxydecanoic acid as an intermediate, which could then be a substrate for omega-oxidation. nih.gov
The key intermediate metabolites in these pathways would include decanoic acid, decanedioic acid, and 4-hydroxydecanoic acid.
Enzymatic Systems Governing Hydroxydecanedioic Acid Metabolism
The metabolism of this compound involves a concert of enzymes, primarily from the cytochrome P450 superfamily, dehydrogenases, and specialized acyl-CoA dehydrogenases.
Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for the initial steps of omega-oxidation. Members of the CYP4A and CYP4F subfamilies are known to catalyze the hydroxylation of the terminal methyl group (ω-carbon) of fatty acids, initiating their conversion to dicarboxylic acids. wikipedia.org They can also hydroxylate other positions along the fatty acid chain.
Alcohol and Aldehyde Dehydrogenases: Following the initial hydroxylation by CYPs, a cytosolic alcohol dehydrogenase oxidizes the newly formed hydroxyl group to an aldehyde. Subsequently, an aldehyde dehydrogenase catalyzes the oxidation of the aldehyde to a carboxylic acid, resulting in a dicarboxylic acid. wikipedia.orgbyjus.com
Acyl-CoA Dehydrogenases (ACADs): The degradation of this compound involves a specialized class of ACADs. Recent research has identified ACAD10 and ACAD11 as key enzymes in the catabolism of 4-hydroxy fatty acids. nih.govresearchgate.netbiorxiv.org These are atypical ACADs that possess both a kinase and a dehydrogenase domain. Studies have shown a preference for the (R)-enantiomer of 4-hydroxyacyl-CoAs. ebi.ac.uk
Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase: These are core enzymes of the beta-oxidation pathway. After the action of ACAD10/11, the resulting 2-enoyl-CoA is a substrate for enoyl-CoA hydratase, which adds a water molecule across the double bond. nih.govresearchgate.net The subsequent dehydrogenation is catalyzed by 3-hydroxyacyl-CoA dehydrogenase. wikipedia.orgqmul.ac.uk
The enzymatic reactions in the metabolism of this compound are cofactor-dependent:
Cytochrome P450: These monooxygenases require NADPH as a source of reducing equivalents and molecular oxygen. microbenotes.com
Alcohol and Aldehyde Dehydrogenases: These enzymes typically utilize NAD+ as an oxidizing agent. wikipedia.orgbyjus.com
ACAD10 and ACAD11: The catabolism of 4-hydroxyacyl-CoAs by these enzymes is a unique two-step process. First, the kinase domain phosphorylates the 4-hydroxyl group, a reaction that requires ATP . The dehydrogenase domain then catalyzes the elimination of the phosphate (B84403) group to form a 2-enoyl-CoA intermediate. This process is dependent on FAD . nih.govresearchgate.net
Enoyl-CoA Hydratase: This enzyme catalyzes the hydration of the double bond in 2-enoyl-CoA without the need for a cofactor. nih.gov
3-Hydroxyacyl-CoA Dehydrogenase: This enzyme uses NAD+ to oxidize the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. wikipedia.org
| Enzyme Family | Specific Enzymes (Examples) | Role in Metabolism of this compound | Cofactor(s) |
| Cytochrome P450 | CYP4A, CYP4F subfamilies | Initial hydroxylation in omega-oxidation and potentially C4-hydroxylation. | NADPH, O₂ |
| Dehydrogenases | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Oxidation of ω-hydroxy fatty acid to dicarboxylic acid. | NAD+ |
| Acyl-CoA Dehydrogenases | ACAD10, ACAD11 | Catabolism of 4-hydroxyacyl-CoA via phosphorylation and elimination. | ATP, FAD |
| Hydratases | Enoyl-CoA Hydratase | Hydration of 2-enoyl-CoA during beta-oxidation. | None |
| Dehydrogenases | 3-Hydroxyacyl-CoA Dehydrogenase | Oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA in beta-oxidation. | NAD+ |
Degradation and Catabolic Fates of Hydroxydecanedioic Acids
The degradation of this compound primarily occurs through the peroxisomal beta-oxidation pathway, especially for dicarboxylic acids. nih.govnih.gov The initial and key step is the conversion of the 4-hydroxyacyl-CoA intermediate into a standard beta-oxidation substrate by ACAD10 or ACAD11. nih.govbiorxiv.org
Once 4-hydroxydecanedioyl-CoA is converted to 2,3-decenedioyl-CoA, it enters the beta-oxidation spiral. Each cycle of beta-oxidation shortens the dicarboxylic acid chain by two carbons, releasing one molecule of acetyl-CoA. For a C10 dicarboxylic acid, this process would proceed as follows:
C10-dicarboxylic acid-CoA undergoes one round of beta-oxidation to yield C8-dicarboxylic acid-CoA and acetyl-CoA .
C8-dicarboxylic acid-CoA is further oxidized to C6-dicarboxylic acid-CoA and acetyl-CoA .
The final product of peroxisomal beta-oxidation of dicarboxylic acids is often succinyl-CoA (from odd-numbered intermediates) or shorter-chain dicarboxylic acids like adipic acid (C6) and suberic acid (C8) , which can be further metabolized or excreted. nih.govnih.gov Succinyl-CoA can enter the citric acid cycle for energy production. nih.gov
The degradation of dicarboxylic acids is an important alternative pathway for fatty acid catabolism, particularly when mitochondrial beta-oxidation is impaired. wikipedia.orgbyjus.com
Microbial Degradation Pathways
The primary mechanism for the microbial catabolism of dicarboxylic acids is the β-oxidation pathway. This process systematically shortens the carbon backbone of the acid, generating acetyl-CoA which can then enter central metabolic cycles like the tricarboxylic acid (TCA) cycle for energy production. nih.govaocs.org Unlike monocarboxylic fatty acids, dicarboxylic acids can be degraded from both ends of the molecule. nih.gov
Several microorganisms have been identified that can metabolize MCDAs, including decanedioic acid (sebacic acid), a close structural relative of hydroxydecanedioic acid.
Cupriavidus necator H16 : This bacterium has been studied for its ability to degrade MCDAs ranging from adipic acid (C6) to sebacic acid (C10). nih.gov Research has shown that when grown on these dicarboxylic acids, C. necator H16 upregulates specific genes and proteins associated with the β-oxidation pathway. For instance, an acyl-CoA dehydrogenase encoded by the gene B2555 shows higher specific activity with adipoyl-CoA (the activated form of a C6 dicarboxylic acid) compared to hexanoyl-CoA (a C6 monocarboxylic acid), suggesting a specialization for DCA degradation. nih.gov
Candida tropicalis : This yeast species is well-known for its ability to convert long-chain fatty acids into dicarboxylic acids via the ω-oxidation pathway. nih.govsemanticscholar.org Critically, it also possesses a robust β-oxidation pathway to degrade these DCAs for use as a carbon source. researchgate.net The efficiency of this degradation is highlighted by metabolic engineering studies where the genes for acyl-CoA oxidase, the first enzyme in the β-oxidation pathway, are disrupted to prevent DCA degradation and thereby increase its accumulation for industrial production. nih.gov
Fungi : Various airborne fungi from genera such as Aspergillus, Penicillium, and Eupenicillium have demonstrated the ability to degrade short- to medium-chain dicarboxylic acids (C2-C7). nih.govmcgill.ca This indicates a widespread capability among fungi to utilize these compounds, likely through similar oxidative pathways.
Pseudomonas species : Bacteria of the genus Pseudomonas are recognized for their metabolic versatility and capacity to degrade a wide range of organic compounds, including hydrocarbons and various acids. Pseudomonas aeruginosa L10, for example, can effectively degrade C10–C26 n-alkanes, which are precursors to dicarboxylic acids, and possesses the necessary enzymatic machinery, such as alcohol and aldehyde dehydrogenases, for these metabolic routes. frontiersin.org
The degradation process begins with the activation of the carboxylic acid groups to their corresponding Coenzyme A (CoA) esters. The molecule then enters the β-oxidation spiral, which consists of a recurring sequence of four enzymatic reactions.
| Enzyme | Reaction Catalyzed | Microorganism Studied for DCA Degradation |
| Acyl-CoA Dehydrogenase | Dehydrogenation of the acyl-CoA ester, creating a double bond. | Cupriavidus necator H16 nih.gov |
| Enoyl-CoA Hydratase | Hydration of the double bond to form a hydroxyl group. | Cupriavidus necator H16 nih.gov |
| 3-Hydroxyacyl-CoA Dehydrogenase | Dehydrogenation of the hydroxyl group to form a keto group. | Cupriavidus necator H16 nih.gov |
| β-Ketoacyl-CoA Thiolase | Thiolytic cleavage to release acetyl-CoA and a shortened acyl-CoA. | Cupriavidus necator H16 nih.gov |
This cycle repeats until the entire dicarboxylic acid molecule is broken down into smaller units like acetyl-CoA and, in the case of odd-chain length DCAs, succinyl-CoA, which are then assimilated into the cell's central metabolism. nih.govnih.gov
Enzymatic Recycling Mechanisms
In a biochemical context, "recycling" can refer to the enzymatic transformation of a molecule into other valuable or useful compounds, a process often termed biotransformation or upcycling. The breakdown products from degradation pathways are also inherently recycled into anabolic pathways to build new cellular components.
The core products of the β-oxidation of dicarboxylic acids, acetyl-CoA and succinyl-CoA, are central metabolic intermediates. nih.gov They are directly "recycled" into the TCA cycle to generate energy (ATP) and reducing equivalents (NADH, FADH2) or can be diverted as precursors for the biosynthesis of amino acids, lipids, and other essential molecules.
Beyond complete catabolism, specific enzymatic reactions can modify hydroxydecanedioic acids for other purposes. This represents a form of molecular recycling where the carbon skeleton is conserved and functionalized into a new chemical entity.
Biotransformation to other valuable chemicals : Engineered microorganisms can be used to convert dicarboxylic acids or their precursors into other useful molecules. For example, ω-hydroxycarboxylic acids can be oxidized by alcohol dehydrogenases (ADH) from organisms like Pseudomonas putida to form α,ω-dicarboxylic acids in recombinant E. coli systems. ewha.ac.kr This principle of enzymatic functional group conversion could theoretically be applied to transform a hydroxy-dicarboxylic acid into a keto-dicarboxylic acid or other derivatives.
Enzymatic Decarboxylation : A novel recycling pathway involves the enzymatic decarboxylation of dicarboxylic acids. The fatty acid photodecarboxylase from Chlorella variabilis (CvFAP) can, under blue light illumination, convert long-chain dicarboxylic acids into alkanes by removing the carboxyl groups. nih.gov The reaction proceeds through a mono-fatty acid intermediate, demonstrating a stepwise enzymatic conversion of a dicarboxylic acid into a completely different chemical class. nih.gov
Upcycling from Waste Streams : The principles of enzymatic recycling are being applied to create sustainable biochemical production routes. In a notable example, microbial systems are engineered to upcycle plastic waste, such as polyethylene (B3416737) terephthalate (B1205515) (PET), into valuable dicarboxylic acids like adipic acid. nih.govacs.org This showcases the power of harnessing microbial enzymes to convert one chemical structure into another, a foundational concept of enzymatic recycling.
These mechanisms highlight the versatility of microbial enzymes in not only degrading dicarboxylic acids for energy but also in transforming and recycling them into a diverse array of chemical compounds.
| Recycling Strategy | Key Enzyme(s) | Substrate Class | Product(s) | Example Organism/System |
| Catabolic Recycling | β-oxidation enzymes | Dicarboxylic Acids | Acetyl-CoA, Succinyl-CoA | Cupriavidus necator, Candida tropicalis nih.govresearchgate.net |
| Biotransformation | Alcohol Dehydrogenase (ADH) | ω-Hydroxycarboxylic Acids | α,ω-Dicarboxylic Acids | Recombinant E. coli expressing P. putida ADH ewha.ac.kr |
| Decarboxylation | Fatty Acid Photodecarboxylase (CvFAP) | Long-Chain Dicarboxylic Acids | Alkanes, Mono-fatty acids | In vitro using enzyme from Chlorella variabilis nih.gov |
| Upcycling | Multi-enzyme pathways (e.g., AroY, KpdB, CatA, BcER) | Terephthalic Acid (from PET waste) | Adipic Acid | Engineered Escherichia coli nih.govacs.org |
Advanced Analytical Methodologies for 4r 4 Hydroxydecanedioic Acid Research
Chromatographic Separation Techniques
Chromatography is fundamental to isolating (4R)-4-hydroxydecanedioic acid from complex biological samples and resolving its stereoisomers. The choice of technique depends on the specific analytical requirements, such as sensitivity, resolution, and throughput.
High-Performance Liquid Chromatography for Stereoisomer Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of chiral molecules like this compound. The resolution of its enantiomers is critical as different stereoisomers can exhibit distinct biological activities. This separation is typically achieved through the use of chiral stationary phases (CSPs) or by derivatizing the analyte with a chiral agent to form diastereomers that can be separated on a standard achiral column.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely employed for the direct separation of enantiomers. The choice of mobile phase, often a mixture of alkanes and alcohols, is optimized to achieve the best separation. Factors such as flow rate and column temperature can also be adjusted to improve resolution. For acidic compounds like this compound, anion-exchange type CSPs have also demonstrated high efficiency in enantiomeric resolution.
Table 1: HPLC Parameters for Chiral Separation
| Parameter | Typical Conditions |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based, anion-exchange) |
| Mobile Phase | Normal-phase (e.g., hexane/isopropanol) or Reversed-phase (e.g., acetonitrile/water with additives) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV, Mass Spectrometry (MS) |
| Temperature | Ambient or controlled (e.g., 25°C) |
Gas Chromatography-Mass Spectrometry for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like dicarboxylic acids, derivatization is a necessary step to increase their volatility. A common approach involves converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers, for instance, through trimethylsilyl (TMS) derivatization.
Once derivatized, the sample is introduced into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which provides both qualitative and quantitative information. GC-MS is particularly valuable in metabolite profiling studies for identifying and quantifying a wide range of organic acids in biological fluids.
Table 2: GC-MS Analysis Workflow
| Step | Description |
|---|---|
| 1. Sample Preparation | Extraction of organic acids from the biological matrix. |
| 2. Derivatization | Chemical modification (e.g., silylation) to increase volatility. |
| 3. GC Separation | Separation of derivatized analytes on a capillary column. |
| 4. MS Detection | Ionization and mass analysis for identification and quantification. |
Ultra-Performance Liquid Chromatography-Mass Spectrometry for High-Sensitivity Analysis
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages over traditional HPLC-MS, including higher resolution, increased sensitivity, and faster analysis times. These improvements are due to the use of smaller stationary phase particles (typically sub-2 µm), which allows for more efficient separation.
For the analysis of this compound, UPLC coupled with tandem mass spectrometry (MS/MS) provides a highly sensitive and selective method. This is particularly beneficial for detecting low-abundance metabolites in complex biological samples. The use of electrospray ionization (ESI) in negative ion mode is common for the analysis of carboxylic acids, as it readily forms [M-H]⁻ ions. Derivatization can also be employed in LC-MS to enhance ionization efficiency and improve chromatographic retention.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the definitive identification and structural elucidation of this compound.
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are used to identify the carbon skeleton and the connectivity of atoms within the molecule.
For this compound, NMR can confirm the presence of the hydroxyl and carboxylic acid functional groups and the ten-carbon chain. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the precise arrangement of protons and carbons. Furthermore, the use of chiral shift reagents or derivatization with a chiral auxiliary can allow for the determination of the compound's stereochemistry by inducing chemical shift differences between the enantiomers.
Table 3: Expected NMR Signals for 4-Hydroxydecanedioic Acid
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.5 - 4.0 | Multiplet | CH-OH |
| ¹H | ~2.2 - 2.5 | Multiplets | CH₂ adjacent to COOH |
| ¹H | ~1.2 - 1.7 | Multiplets | Other CH₂ |
| ¹³C | ~175 - 185 | Singlet | COOH |
| ¹³C | ~65 - 75 | Singlet | CH-OH |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. This technique can differentiate between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₀H₁₈O₅), HRMS can confirm its molecular formula by measuring its mass with high precision.
In addition to accurate mass measurement of the molecular ion, HRMS coupled with fragmentation techniques (MS/MS) provides valuable structural information. By analyzing the fragmentation pattern, it is possible to deduce the structure of the molecule, including the location of functional groups. This information, combined with data from other analytical methods, allows for the confident identification of this compound.
Table 4: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Alcohols |
| Alkanes |
| Amylose |
| Cellulose |
| Hexane |
| Isopropanol |
| Trimethylsilyl |
Chiroptical Spectroscopy for Absolute Configuration Determination
The unambiguous assignment of the absolute configuration of chiral molecules is paramount in understanding their biological activity. Chiroptical spectroscopic methods, namely Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD), have emerged as powerful non-destructive techniques for this purpose, offering an alternative to traditional X-ray crystallography, especially for non-crystalline samples.
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. aip.orgaip.orgacs.org This technique is particularly sensitive to the stereochemical environment of vibrating functional groups. For a molecule like this compound, the VCD spectra of the O-H and C-H stretching modes of the hydroxyl and carboxylic acid groups, as well as the carbonyl stretching modes, are expected to be particularly informative. By comparing the experimentally obtained VCD spectrum with quantum chemical predictions for both the (R) and (S) enantiomers, the absolute configuration can be confidently assigned. mdpi.com The sign and intensity of the VCD signals are highly dependent on the spatial arrangement of atoms, making it a robust method for stereochemical analysis. nih.gov
ORD, on the other hand, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orggoogleapis.com The resulting ORD curve, particularly the Cotton effect in the vicinity of an absorption band, is characteristic of the enantiomer and its conformation in solution. kud.ac.in While ORD is a long-established technique, modern computational methods have greatly enhanced its predictive power for absolute configuration determination. thieme-connect.de For this compound, the carboxylic acid chromophores would be the primary focus of ORD analysis.
A combined approach, utilizing both VCD and ORD, along with theoretical calculations, provides a high degree of confidence in the assignment of the absolute configuration of chiral molecules like this compound. nih.govlibretexts.org
Sample Preparation and Derivatization for Analytical Studies
The accurate and sensitive analysis of this compound from complex biological matrices, such as plasma and urine, hinges on meticulous sample preparation to remove interfering substances and enhance the analyte's properties for detection.
The initial and most critical step in the analytical workflow is the efficient extraction of this compound from the biological matrix. Given its dicarboxylic acid nature, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable methods. mdpi.com
Liquid-Liquid Extraction (LLE) is a classic technique for separating compounds based on their differential solubility in two immiscible liquid phases. For the extraction of organic acids like this compound from aqueous matrices such as urine or plasma, the sample is typically acidified to protonate the carboxyl groups, thereby increasing their hydrophobicity. mdpi.comnih.gov An organic solvent, such as ethyl acetate or diethyl ether, is then used to extract the protonated acid from the aqueous phase. nih.govmdpi.com Multiple extractions are often performed to ensure high recovery. researchgate.net
Solid-Phase Extraction (SPE) offers a more selective and often more reproducible alternative to LLE. youtube.com For acidic compounds, anion-exchange SPE cartridges can be employed. windows.net In this approach, the ionized carboxylic acid groups of this compound bind to the positively charged sorbent at a neutral or slightly basic pH. Interfering compounds can be washed away, and the target analyte is then eluted by changing the pH to protonate the carboxylic acids or by using a high ionic strength buffer. chromatographyonline.com Reversed-phase SPE, using C18 cartridges, can also be used after acidification of the sample. nih.govnih.gov
| Extraction Method | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on solubility. | Simple, inexpensive. | Can be labor-intensive, may form emulsions, less selective. |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | High selectivity, good reproducibility, amenable to automation. | Can be more expensive, requires method development. |
Due to the polar nature and relatively low volatility of this compound, chemical derivatization is often necessary to improve its chromatographic behavior and detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. colostate.edu
For Gas Chromatography-Mass Spectrometry (GC-MS): The most common derivatization strategy for compounds containing hydroxyl and carboxyl groups is silylation . Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (TMS) groups. nih.govcore.ac.uknih.gov This process significantly increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. chalmers.se
Another approach is esterification , where the carboxylic acid groups are converted to their corresponding esters (e.g., methyl or butyl esters) using reagents like BF3/methanol (B129727) or by Fischer esterification. nih.govmasterorganicchemistry.commasterorganicchemistry.com The hydroxyl group can then be subsequently silylated.
For Liquid Chromatography-Mass Spectrometry (HPLC-MS): While derivatization is not always required for LC-MS, it can be employed to enhance ionization efficiency and improve chromatographic retention on reversed-phase columns. researchgate.netnih.gov Esterification of the carboxylic acid groups can improve their retention. thermofisher.com Additionally, derivatizing agents that introduce a readily ionizable group or a fluorescent tag can significantly improve detection limits. nih.gov
| Derivatization Method | Target Functional Groups | Analytical Technique | Advantages |
| Silylation (e.g., with BSTFA) | Hydroxyl, Carboxyl | GC-MS | Increases volatility and thermal stability. |
| Esterification (e.g., with BF3/Methanol) | Carboxyl | GC-MS, HPLC-MS | Increases volatility, improves chromatographic properties. |
| Fluorescent Tagging | Carboxyl | HPLC with Fluorescence Detection | Significantly enhances sensitivity. |
Quantitative Analysis and Metabolomics Approaches
To understand the biological role of this compound, it is crucial to accurately quantify its concentration in biological systems and to study its metabolic pathways.
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions in a biological system. This is achieved by introducing isotopically labeled substrates (e.g., ¹³C-glucose or ¹³C-fatty acids) and tracking the incorporation of these isotopes into downstream metabolites, including this compound. nih.govfrontiersin.org
By analyzing the mass isotopomer distribution of this compound using mass spectrometry, it is possible to deduce the metabolic pathways that contribute to its synthesis and the relative flux through these pathways. For example, if this compound is derived from fatty acid oxidation, feeding cells with ¹³C-labeled fatty acids would result in the incorporation of ¹³C into its carbon backbone. The specific pattern of ¹³C labeling can provide detailed information about the biochemical reactions involved in its formation.
For accurate and precise quantification of this compound in biological samples by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H, or ¹⁵N).
An ideal internal standard for this compound would be, for example, (4R)-4-Hydroxydecanedioic-[¹³C₁₀] acid or (4R)-4-Hydroxydecanedioic-[d₄] acid. This SIL-IS is added to the sample at the very beginning of the sample preparation process. Since the SIL-IS has nearly identical chemical and physical properties to the endogenous analyte, it co-elutes during chromatography and experiences similar extraction efficiencies and ionization suppression or enhancement effects in the mass spectrometer. researchgate.net
By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of added SIL-IS, a highly accurate and precise quantification can be achieved, correcting for any sample loss or matrix effects during the analytical procedure.
| Isotopic Labeling Strategy | Purpose | Methodology | Information Gained |
| Metabolic Flux Analysis (MFA) | To determine the rates of metabolic pathways. | Introduce stable isotope-labeled precursors and measure isotopic enrichment in the target metabolite. | Identification of biosynthetic pathways and quantification of metabolic fluxes. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | For accurate absolute quantification. | Synthesize a heavy isotope-labeled version of the analyte and add a known amount to the sample. | Correction for sample loss and matrix effects, leading to high accuracy and precision. |
Data Processing and Statistical Analysis for Metabolomic Research
Metabolomic research, particularly when focusing on the identification and quantification of specific compounds like this compound, generates vast and complex datasets. The raw data from analytical platforms such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are subject to various sources of technical and biological variation. Therefore, a rigorous and systematic workflow for data processing and statistical analysis is essential to extract biologically meaningful insights, identify significant metabolites, and ensure the reliability of research findings. This process transforms raw spectral data into a refined matrix of metabolite features that can be interrogated to understand their relationship with the biological state under investigation.
The typical workflow can be divided into two major stages: data preprocessing and statistical analysis.
Data Preprocessing and Normalization
Before statistical analysis, the raw analytical data must undergo several preprocessing steps to reduce noise, correct for experimental variations, and prepare the data for modeling.
Feature Extraction : The initial step involves converting the raw spectra from analytical instruments into a structured format. This includes processes like peak picking (identifying signals corresponding to potential metabolites), peak alignment across different samples to correct for retention time shifts, and integration to quantify the intensity or abundance of each feature.
Missing Value Imputation : It is common for metabolomic datasets to contain missing values, where a metabolite is detected in some samples but not others. These can interfere with downstream statistical methods. Various imputation techniques are employed to estimate these missing values, ranging from simple replacement with a small value to more sophisticated algorithms based on statistical properties of the dataset.
Normalization : This is a critical step to remove unwanted systematic or technical variation that can be introduced during sample preparation or data acquisition, ensuring that observed differences are biological in nature. The goal is to reduce non-biological variance while preserving the true biological variation. Common normalization strategies are summarized in the table below.
| Normalization Method | Description | Primary Application |
|---|---|---|
| Total Ion Current (TIC) Normalization | Divides the intensity of each feature in a sample by the total ion current of that sample. Assumes that the total metabolite concentration is constant across all samples. | Simple and widely used for initial data scaling. |
| Probabilistic Quotient Normalization (PQN) | Calculates a dilution factor for each sample based on the median of the quotients of the intensities of a test spectrum and a reference spectrum (often the median spectrum). | Robust against a moderate number of changing metabolite concentrations. |
| Variance Stabilization Normalization (VSN) | A method adapted from microarray data analysis that transforms the data to stabilize the variance, making it less dependent on the mean intensity. | Effective at reducing heteroscedasticity (where variance is not constant). |
| Data Transformation and Scaling | Includes log transformation to achieve a more normal data distribution and scaling methods like auto-scaling (mean-centering and dividing by the standard deviation) or Pareto scaling to make features more comparable. | Used after initial normalization to prepare data for multivariate analysis. |
Statistical Analysis for Biomarker Discovery
Once the data is cleaned and normalized, statistical methods are applied to identify metabolites, such as this compound, that are significantly associated with the condition being studied. This typically involves a combination of univariate and multivariate approaches.
Univariate Analysis
Univariate methods assess each metabolite feature individually to determine if its abundance is significantly different between experimental groups. These tests are straightforward and provide an initial overview of potential biomarkers.
Student's t-test or ANOVA : Used to compare the mean abundance of a metabolite between two or more groups, respectively.
Fold Change (FC) Analysis : Measures the magnitude of change in a metabolite's abundance between groups.
Volcano Plots : A graphical tool that plots the statistical significance (p-value) against the magnitude of change (fold change), allowing for easy visualization of metabolites that are both statistically significant and exhibit a large change.
Multivariate Analysis (MVA)
Multivariate analysis techniques consider all measured metabolites simultaneously, which is crucial for understanding the complex, correlated nature of metabolomic data. These methods are powerful for pattern recognition and identifying the variables that contribute most to the separation between groups.
Partial Least Squares-Discriminant Analysis (PLS-DA) : A supervised method that uses class information to maximize the separation between groups. PLS-DA is effective for identifying variables that are important for discriminating between classes.
Orthogonal PLS-DA (OPLS-DA) : A refinement of PLS-DA that separates the variation in the data into two parts: one that is predictive and correlated to the class distinction, and another that is orthogonal (uncorrelated). This improves model interpretation.
Feature Importance and Model Validation
A key outcome of supervised multivariate analysis is the identification of metabolites that are most important for classifying the samples. The Variable Importance in Projection (VIP) score is a metric derived from PLS-DA models that summarizes the contribution of each variable to the model. A VIP score greater than 1.0 is a common criterion used to select features that are influential in discriminating between groups.
To ensure that the models are not overfitting the data, validation techniques such as permutation testing are essential.
Detailed Research Findings
In a hypothetical metabolomic study comparing a control group to a group with a specific metabolic disorder, this compound might be identified as a key differentiating metabolite. After data processing and analysis, the results for this and other significant compounds could be summarized as shown in the table below.
| Metabolite | Fold Change (Disorder vs. Control) | p-value (t-test) | VIP Score (from PLS-DA) | Direction of Change |
|---|---|---|---|---|
| This compound | 2.85 | 0.008 | 2.12 | Upregulated |
| Adipic acid | 1.92 | 0.021 | 1.55 | Upregulated |
| 3-Hydroxybutyric acid | 3.54 | 0.003 | 2.45 | Upregulated |
| Succinic acid | 0.61 | 0.035 | 1.31 | Downregulated |
| Citric acid | 0.55 | 0.041 | 1.24 | Downregulated |
In this illustrative example, this compound shows a significant upregulation (Fold Change = 2.85) in the disorder group with a low p-value (0.008). Furthermore, its high VIP score of 2.12 indicates it is a highly influential variable for distinguishing the disorder group from the control group in the multivariate model. Such findings would pinpoint this compound as a potential biomarker worthy of further investigation.
Applications in Biochemical Research and Biomaterial Science
Utilization as Chiral Building Blocks in Organic Synthesis
Chiral building blocks are essential for the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of a hydroxyl group and two carboxylic acid functionalities in (4R)-4-Hydroxydecanedioic acid suggests its potential as a versatile chiral precursor.
There is currently no specific information available in the scientific literature detailing the use of this compound as a precursor for the synthesis of specific bioactive compounds. While the structural motifs present in the molecule are found in various natural products and pharmacologically active agents, direct synthetic routes originating from this particular chiral building block have not been reported.
Hydroxy dicarboxylic acids are known monomers for the synthesis of polyesters and other polymers. The chirality of this compound could potentially be exploited to create polymers with specific stereochemical properties, which could be advantageous for applications in biomaterials and advanced materials science. However, a review of the current literature does not yield any specific examples of polymers or advanced materials that have been synthesized using this compound as a monomer.
Role in Understanding Broader Metabolic Networks
Dicarboxylic acids are known to be involved in fatty acid metabolism, particularly under conditions of oxidative stress or when beta-oxidation is impaired.
General pathways for the metabolism of dicarboxylic acids have been elucidated, which typically involve omega-oxidation of fatty acids followed by beta-oxidation from both ends of the dicarboxylic acid chain. However, specific studies detailing the metabolic fate of 4-hydroxydecanedioic acid, or the specific role of the (4R) stereoisomer within these broader metabolic networks, are not described in the current body of scientific literature.
Research into metabolic pathways is an ongoing field. At present, there are no published studies that identify or elucidate novel metabolic pathways specifically involving this compound.
Research on Microbial Production Systems for Sustainable Chemistry
The microbial production of specialty chemicals from renewable feedstocks is a key goal of sustainable chemistry. Various microorganisms have been engineered to produce a range of organic acids.
A thorough search of the scientific literature did not identify any research focused on the development of microbial production systems specifically for this compound. While there is extensive research on the microbial biosynthesis of other dicarboxylic acids and hydroxy fatty acids, this specific chiral compound does not appear to have been a target for metabolic engineering or fermentation development to date.
Development of Cell Factories for this compound Production
The creation of microbial cell factories for the synthesis of this compound involves the selection of a suitable host microorganism and its genetic modification to introduce and optimize a biosynthetic pathway for the target molecule. While research specifically detailing the production of this compound is emerging, the strategies employed for other valuable bioproducts provide a clear roadmap. dtu.dk
The initial step is the design of a viable biosynthetic pathway. This can be a native pathway that is enhanced, or a heterologous pathway constructed by introducing genes from other organisms. mdpi.com For a compound like this compound, a pathway would likely start from a common precursor metabolite, such as a fatty acid or a dicarboxylic acid, which is then hydroxylated at the C4 position with high stereoselectivity.
Key to the success of a cell factory is the selection of an appropriate host organism. Common choices include Escherichia coli and Saccharomyces cerevisiae due to their well-understood genetics and metabolism, and rapid growth. nih.govnih.gov For the production of organic acids, other hosts like Corynebacterium glutamicum or various yeast species may also be suitable candidates. nih.gov
Once a host and pathway are selected, metabolic engineering techniques are employed to optimize the production of the target compound. This often involves:
Overexpression of key pathway enzymes: Increasing the expression of enzymes directly involved in the synthesis of this compound can enhance the metabolic flux towards the product.
Elimination of competing pathways: Deleting genes that code for enzymes in pathways that divert precursors away from the desired product can increase the availability of substrates for the target pathway.
Cofactor engineering: Ensuring a balanced supply of necessary cofactors, such as NADPH or ATP, is crucial for the efficient functioning of the biosynthetic pathway.
The following table illustrates a hypothetical development process for an E. coli cell factory engineered to produce this compound, showing the stepwise improvements in production metrics.
| Strain | Genetic Modification | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) |
| Parent Strain | Wild-type E. coli | 0 | 0 | 0 |
| Strain A | Introduction of a novel hydroxylase and a dicarboxylic acid transporter | 1.2 | 0.05 | 0.025 |
| Strain B | Overexpression of key enzymes in the fatty acid synthesis pathway | 3.5 | 0.12 | 0.073 |
| Strain C | Deletion of competing pathways for fatty acid degradation | 7.8 | 0.25 | 0.163 |
| Strain D | Optimization of cofactor regeneration systems | 12.1 | 0.35 | 0.252 |
This table presents hypothetical data to illustrate the potential impact of metabolic engineering strategies on the production of this compound.
Bioprocess Optimization and Scale-Up Considerations
Once a promising cell factory has been developed, the next critical step is to optimize the bioprocess conditions to maximize production and prepare for industrial-scale manufacturing. researchgate.net This involves a multi-faceted approach that considers fermentation parameters, nutrient feeding strategies, and product recovery.
Fermentation Optimization:
The conditions within the bioreactor have a profound impact on cell growth and product formation. Key parameters that require optimization include:
Temperature: Each microorganism has an optimal temperature range for growth and enzyme activity.
pH: Maintaining the pH of the culture medium within a narrow range is essential, often requiring the controlled addition of acids or bases.
Dissolved Oxygen: For aerobic processes, ensuring an adequate supply of oxygen is critical for cellular respiration and can influence the activity of specific enzymes like hydroxylases.
A common strategy for process optimization is the use of fed-batch fermentation. nih.gov In this approach, nutrients are fed to the bioreactor during the fermentation process, which allows for better control over cell growth and metabolism, and can help to avoid the accumulation of inhibitory byproducts. mdpi.com
Nutrient and Media Optimization:
The composition of the fermentation medium is another critical factor. The carbon source, nitrogen source, and the presence of essential vitamins and minerals all need to be carefully balanced to support both cell growth and high-yield production of this compound. researchgate.net Statistical methods, such as response surface methodology, can be employed to systematically optimize the concentrations of key media components. scirp.org
The following table provides a hypothetical example of how different fermentation strategies could impact the production of this compound by the engineered Strain D.
| Fermentation Strategy | Carbon Source | Feeding Strategy | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) |
| Batch | Glucose | None | 12.1 | 0.35 | 0.252 |
| Fed-Batch | Glucose | Constant Feed | 25.4 | 0.38 | 0.353 |
| Optimized Fed-Batch | Glucose/Glycerol (B35011) Co-feed | Exponential Feed | 42.8 | 0.42 | 0.446 |
This table presents hypothetical data to illustrate the potential impact of different fermentation strategies on the production of this compound.
Scale-Up Considerations:
Translating a laboratory-scale process to an industrial scale presents several challenges. mdpi.com Maintaining homogeneity in large bioreactors in terms of nutrient distribution, pH, and dissolved oxygen is a significant engineering hurdle. The rheology of the fermentation broth can also change at high cell densities, affecting mixing and mass transfer. Pilot-scale studies are essential to validate the process and address these challenges before moving to full-scale production.
Product Recovery:
Q & A
Q. What are the recommended methods for synthesizing (4R)-4-Hydroxydecanedioic acid in a laboratory setting?
Synthesis should prioritize stereochemical control due to the (4R) configuration. Methods include:
- Enzymatic catalysis : Use stereoselective enzymes (e.g., ketoreductases) to reduce ketone intermediates to the desired (R)-alcohol configuration .
- Chiral auxiliary-assisted synthesis : Employ chiral catalysts or protecting groups to ensure enantiomeric purity during key steps like hydroxylation or decarboxylation .
- Quality control : Verify purity via HPLC (high-performance liquid chromatography) and confirm stereochemistry using polarimetry or chiral NMR shift reagents .
Q. How can researchers optimize solubility and stability of this compound in experimental buffers?
- Solubility : Test solvents like DMSO, ethanol, or aqueous buffers with pH 6–8, as hydroxy acids often exhibit better solubility in polar aprotic solvents or mildly alkaline conditions .
- Stability : Avoid heat (>25°C) and moisture; store lyophilized samples under inert gas (e.g., argon). Monitor degradation via LC-MS over time under varying conditions (pH, temperature) .
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves (EN 374-compliant) and lab coats to prevent skin contact. Inspect gloves for defects before use and dispose of contaminated gloves immediately .
- Incompatibilities : Avoid strong acids/oxidizers (e.g., HNO₃, KMnO₄) to prevent hazardous reactions. Use fume hoods for weighing and dissolution steps .
Q. How should researchers design experiments to assess the compound’s reactivity in biological systems?
- In vitro assays : Use cell-free systems (e.g., liver microsomes) to study metabolic pathways. Monitor intermediates via LC-MS/MS.
- Control experiments : Include negative controls (e.g., heat-inactivated enzymes) to distinguish enzymatic vs. non-enzymatic reactions .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity or metabolic pathways?
- Comparative studies : Synthesize both (4R) and (4S) enantiomers and compare their binding affinities to target proteins (e.g., via surface plasmon resonance) or metabolic rates in hepatocyte models.
- Crystallography : Resolve crystal structures of the compound bound to enzymes (e.g., dehydrogenases) to identify stereospecific interactions .
Q. What advanced analytical techniques are suitable for detecting trace impurities or degradation products?
Q. How can researchers resolve contradictions in reported data on the compound’s physicochemical properties?
- Meta-analysis : Systematically review literature for experimental conditions (e.g., solvent purity, temperature) that may explain discrepancies.
- Reproducibility studies : Replicate key experiments under controlled conditions (e.g., standardized buffers, calibrated instruments) and publish raw datasets for peer validation .
Q. What in silico tools are effective for predicting the compound’s interactions with biomolecules?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., β-oxidation pathway proteins). Validate predictions with mutagenesis studies.
- MD simulations : Perform all-atom molecular dynamics simulations to assess conformational stability in lipid bilayers or aqueous environments .
Q. How should researchers design a robust protocol for long-term stability studies?
- ICH guidelines : Follow Q1A(R2) recommendations for accelerated stability testing (40°C/75% RH for 6 months).
- Analytical endpoints : Measure oxidation products (via peroxide value tests) and enantiomeric purity (via chiral chromatography) at regular intervals .
Methodological Best Practices
- Data presentation : Include raw data tables in appendices and processed data (e.g., kinetic plots) in the main text. Use error bars to represent standard deviations from triplicate experiments .
- Peer review preparation : Preemptively address potential reviewer concerns by discussing limitations (e.g., solvent effects on reactivity) and proposing follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
